3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione
Description
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-8-5-9(2)7-10(6-8)11(14)13-3-4-16-12(13)15/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRWDPRGCYBZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCSC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 3,5-dimethylbenzoyl chloride with thiazolidine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Halogenated benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antioxidant Activity
Research has demonstrated that thiazolidine derivatives exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study highlighted the synthesis of thiazolidine-2-thione derivatives, including 3-(3,5-dimethylbenzoyl)-1,3-thiazolidine-2-thione, showing promising results as potential xanthine oxidase inhibitors. The compound exhibited an IC50 value indicating its potency compared to standard drugs like allopurinol .
1.2 Enzyme Inhibition
The compound's ability to inhibit xanthine oxidase (XO) is particularly noteworthy. The structure-activity relationship analysis revealed that specific moieties within the thiazolidine framework are crucial for enhancing XO inhibitory activity. This inhibition is vital for treating conditions like gout and hyperuricemia .
1.3 Anticancer Properties
Thiazolidine-2-thione derivatives have also been investigated for their anticancer effects. The compound has shown potential in various cancer cell lines, indicating its role as a lead compound in developing new anticancer agents. Its mechanism appears to involve the induction of apoptosis in cancer cells, which is essential for therapeutic efficacy .
Agricultural Applications
2.1 Nitrification Inhibition
The compound has been identified as a nitrification inhibitor, which is critical for enhancing soil fertility and reducing nitrogen loss in agricultural practices. By inhibiting the nitrification process, it helps maintain higher levels of ammonium in the soil, promoting better plant growth and yield .
2.2 Plant Growth Promotion
Research indicates that thiazolidine derivatives can improve overall plant vigor and yield when used in agricultural formulations. This application stems from their ability to enhance nutrient uptake and stress resistance in plants .
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | - Potent xanthine oxidase inhibitor - Antioxidant properties - Potential anticancer activity |
| Agriculture | - Effective nitrification inhibitor - Promotes plant growth and yield |
Case Studies
Case Study 1: Xanthine Oxidase Inhibition
In a study focusing on the synthesis of thiazolidine-2-thione derivatives, researchers evaluated the inhibitory effects on xanthine oxidase. The findings indicated that the specific structural features of this compound contributed significantly to its potency as an XO inhibitor, making it a candidate for further development as a therapeutic agent for hyperuricemia .
Case Study 2: Agricultural Efficacy
Another study investigated the use of thiazolidine derivatives as nitrification inhibitors in agricultural settings. The results demonstrated that these compounds effectively reduced nitrogen loss from fertilizers, thereby improving soil health and crop yields over multiple growing seasons .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Structural Comparison
Table 1: Molecular Data for Selected Thiazolidine-2-thione Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione | C₁₂H₁₃NOS₂ | 251.37 | 1092291-23-0 | 3,5-dimethylbenzoyl |
| 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione | C₁₀H₈FNO₂S₂ | 251.31 | 1092291-23-0* | 4-fluorobenzoyl |
| 2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | C₁₂H₁₃NOS₂ | 251.37 | 1092291-23-0 | 4-methoxyphenyl, ketone linker |
*Note: CAS numbers may overlap due to database inconsistencies .
Key Observations :
- Electron-donating vs. withdrawing groups : The 3,5-dimethylbenzoyl group in the target compound has electron-donating methyl substituents, which enhance aromatic stability and lipophilicity compared to the electron-withdrawing fluorine in 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione .
Physicochemical Properties
- Solubility : The methyl groups in the target compound increase hydrophobicity compared to the fluorinated analog, which may reduce aqueous solubility .
- Thermal stability : Thione derivatives like 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione () exhibit planar ring structures stabilized by hydrogen bonding, suggesting similar stability for the target compound .
Biological Activity
3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic implications based on recent research findings.
Synthesis
The compound is synthesized through a multi-step reaction involving the condensation of 3,5-dimethylbenzoyl isothiocyanate with appropriate amines. The process typically yields thiazolidine derivatives with varying substituents that can influence their biological activity.
Enzyme Inhibition
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout. The compound's IC50 value was reported to be approximately 3.56 μmol/L, making it about 2.5 times more potent than allopurinol, a standard treatment for gout .
Table 1: Comparison of XO Inhibitory Potency
| Compound | IC50 (μmol/L) | Relative Potency to Allopurinol |
|---|---|---|
| This compound | 3.56 | 2.5-fold stronger |
| Allopurinol | ~8.9 | Reference |
The mechanism of action involves mixed-type inhibition, where the compound interacts with the active site of XO. Molecular docking studies suggest that the phenyl-sulfonamide group within the thiazolidine structure is crucial for binding affinity. It forms hydrogen bonds with key residues such as Gly260 and Ile264 in the enzyme's active pocket .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the thiazolidine ring and substituent groups significantly affect biological activity. The presence of a phenyl-sulfonamide moiety has been identified as essential for achieving potent XO inhibition .
Figure 1: Proposed Binding Interaction
Proposed Binding Interaction (Placeholder for actual image)
Case Studies and Research Findings
Several studies have investigated the efficacy of thiazolidine derivatives in various biological contexts:
- Antioxidant Activity : Compounds similar to this compound have shown promising antioxidant properties, which may contribute to their therapeutic potential against oxidative stress-related conditions .
- Antitumor Activity : Thiazolidine derivatives have been explored for their antitumor effects. For instance, derivatives were evaluated against glioblastoma cells and exhibited significant cytotoxicity, indicating potential applications in cancer therapy .
- Enzyme Inhibition Studies : Additional studies reported that these compounds also inhibit other enzymes such as α-amylase and urease, suggesting a broader pharmacological profile .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(3,5-dimethylbenzoyl)-1,3-thiazolidine-2-thione, and what reaction conditions are critical for high yields?
- Methodological Answer : The compound can be synthesized via a two-step process:
Thiourea Formation : React 3,5-dimethylbenzoyl isothiocyanate with a primary amine (e.g., 4-aminobenzothiazole derivatives) in anhydrous DMF under reflux (~4–6 hours). Equimolar ratios and strict temperature control are essential to avoid side products .
Cyclization : Treat the intermediate thiourea with 30% formaldehyde and either HCl (acidic conditions) or methylamine (basic conditions) to form the thiazolidine-2-thione ring. Ethanol or DMF is typically used as the solvent, with yields ranging from 70% to 85% depending on substituent steric effects .
- Key Characterization : Confirm product purity via TLC and structural identity using H/C NMR (e.g., thione sulfur resonance at ~180–190 ppm) and HRMS .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Use H NMR to identify aromatic protons (6.8–7.5 ppm) and methyl groups (2.3–2.6 ppm). C NMR confirms the thione carbonyl (~190 ppm) and benzoyl carbons .
- HRMS : Employ electrospray ionization (ESI) to verify molecular ions (e.g., [M+H] at m/z 251.37) .
- TLC Monitoring : Use ethyl acetate/hexane (60:40) to track reaction progress and ensure intermediate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the cyclization step of thiazolidine-2-thione derivatives?
- Methodological Answer :
- Catalytic Acid : Adding trace HCl (0.1–0.5 eq) accelerates cyclization by protonating the thiourea intermediate, reducing reaction time from 6 to 4 hours .
- Solvent Polarity : Higher-polarity solvents (e.g., DMF) improve solubility of aromatic intermediates, enhancing yields by 15–20% compared to ethanol .
- Temperature Gradients : Gradual heating (70°C → 90°C) minimizes decomposition of formaldehyde-sensitive intermediates .
Q. How should researchers resolve contradictions in biological activity data for structurally similar thiazolidine-2-thione derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using data tables (e.g., Entry 3a–3h in ). For example, electron-withdrawing groups (e.g., -Cl) on the aryl ring correlate with enhanced antimicrobial activity (Sp1: 12 → 19) .
- Statistical Validation : Apply ANOVA to assess significance of activity variations across biological replicates. For instance, discrepancies in Sp3 activity (Entry 3a: 8 vs. 3c: -) may arise from assay sensitivity limits .
Q. What mechanistic insights explain the divergent cyclization pathways of thiourea intermediates under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions (HCl) : Formaldehyde reacts with the thiourea’s -NH group to form an iminium intermediate, which undergoes nucleophilic attack by the thione sulfur, yielding oxadiazinane-4-thiones .
- Basic Conditions (Methylamine) : The amine deprotonates the thiourea, enabling a Mannich-type reaction with formaldehyde to form triazinane-2-thiones. This pathway is sterically favored for bulkier aryl substituents .
- Supporting Data : H NMR kinetics (e.g., disappearance of -NH signals at δ 9.2–10.1 ppm) and DFT calculations can validate these mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
